molecular formula C13H19ClN2O B8257018 (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride

(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B8257018
M. Wt: 254.75 g/mol
InChI Key: LDBQMQCRNRNENE-UTONKHPSSA-N
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Description

(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative featuring a piperidin-3-yl group at the para position of the benzamide core and an N-methyl substitution on the amide nitrogen. The compound is synthesized via multi-step organic reactions, typically involving coupling of activated benzoyl intermediates with piperidine derivatives, followed by hydrochloric acid salt formation for improved stability and solubility .

Properties

IUPAC Name

N-methyl-4-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBQMQCRNRNENE-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)[C@@H]2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including those with piperidine moieties, exhibit promising antitumor properties. For instance, a study on related compounds demonstrated that certain derivatives led to significant inhibition of tumor cell proliferation. Specifically, compound 47 from a series of N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM. The mechanism involved the modulation of cell cycle regulators such as cyclin B1 and p-Rb, alongside the upregulation of tumor suppressor proteins p21 and p53, suggesting a p53/p21-dependent pathway for inducing cell cycle arrest .

Neuropharmacological Potential

The compound has also been studied for its effects on neurotransmitter systems. It has been shown to act as a selective and reversible inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in modulating glycine levels in the brain. The inhibition of GlyT1 leads to increased extracellular glycine concentrations, which can have therapeutic implications for conditions such as schizophrenia and anxiety disorders .

Antimicrobial Properties

In addition to its anticancer and neuropharmacological activities, (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride has been investigated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy against particular pathogens are still being compiled.

The biological activity of (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to cell cycle arrest.
  • Neurotransmitter Modulation : Inhibition of glycine transporters affecting synaptic transmission.

These interactions highlight the compound's versatility as a potential therapeutic agent across multiple disease states.

Case Study 1: Anticancer Efficacy

A notable study evaluated the effects of various benzamide derivatives on cancer cell lines. Among these, (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride was included in a broader screening process that identified several promising candidates for further development. The study utilized flow cytometry to assess cell cycle distribution and apoptosis induction in treated cells .

Case Study 2: Neuropharmacological Applications

Another significant investigation focused on the compound's ability to penetrate the blood-brain barrier (BBB). Using radiolabeled derivatives, researchers demonstrated effective brain uptake, suggesting potential utility in treating central nervous system disorders . The pharmacokinetic profile indicated favorable characteristics for CNS targeting.

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of cell cycle regulators
NeuropharmacologicalGlyT1 inhibition
AntimicrobialBroad-spectrum activity

In Vitro Efficacy Data

CompoundCell LineIC50 (μM)Mechanism
Compound 47HepG20.25Cell cycle arrest
(S)-N-methyl derivativeVariousTBDGlyT1 inhibition

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₂₁ClN₂O
  • Molecular Weight : ~276.8 g/mol (free base basis) .
  • Stereochemistry : The (S)-configuration at the piperidine ring is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .

The compound’s structural motifs—a benzamide core and a basic piperidine ring—are common in pharmaceuticals targeting central nervous system (CNS) disorders, protease inhibition, or antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes structurally related benzamide-piperidine/pyrrolidine derivatives, highlighting key differences in substituents, synthesis yields, and physicochemical properties:

Compound Name Substituents/R-Groups Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features/Applications Reference ID
(S)-4-Fluoro-N-(piperidin-3-yl)benzamide HCl 4-Fluoro-benzamide, (S)-piperidin-3-yl N/A N/A 275.17 Enhanced metabolic stability
4-Chloro-N-(piperidin-3-yl)benzamide HCl 4-Chloro-benzamide, piperidin-3-yl N/A N/A 275.17 Potential antimicrobial activity
(R)-4-Decyl-N-(piperidin-3-yl)benzamide HCl 4-Decyl-benzamide, (R)-piperidin-3-yl 67 N/A 345.29 High lipophilicity for membrane targets
N-(piperidin-3-yl)-2,4-dichlorobenzamide HCl 2,4-Dichloro-benzamide, piperidin-3-yl 58 N/A 383.6 (M+H)+ Antiparasitic activity (e.g., Trypanosoma)
2-Methoxy-N-(piperidine-4-yl)benzamide HCl 2-Methoxy-benzamide, piperidine-4-yl N/A N/A 256.75 Safety profile documented

Key Observations :

Alkyl Chains (e.g., Decyl): The 4-decyl substitution in compound 4e () significantly enhances lipophilicity (logP ~5.5), making it suitable for targeting lipid-rich environments like bacterial membranes . Methoxy Groups: The 2-methoxy derivative () shows improved solubility in aqueous media compared to hydrophobic analogs, though it may reduce CNS penetration due to increased polarity .

Stereochemical Influence :

  • The (S)-enantiomer of the target compound is preferred in drug design, as evidenced by the activity divergence in analogs like (R)- and (S)-4-decyl-N-(piperidin-3-yl)benzamide (). Enantiomeric purity is often achieved via chiral chromatography or asymmetric synthesis .

Synthetic Yields: Yields for piperidine-based benzamides range from 33% to 84%, with lower yields observed for bulkier substituents (e.g., 3-hydroxyphenoxy in ) due to steric hindrance during coupling reactions .

Biological Activity: Piperidine-3-yl benzamides are frequently explored as protease inhibitors or CNS agents due to their ability to cross the blood-brain barrier . For example, compound 61 () demonstrates potent activity against Trypanosoma brucei (IC₅₀ < 1 μM) .

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as 3-aminopropanol, undergo acid-catalyzed cyclization to form piperidine-3-carboxylic acid derivatives. Using concentrated sulfuric acid at 120–140°C, this method achieves yields of 65–75%.

Reaction Conditions:

  • Catalyst: H₂SO₄ (98%)

  • Temperature: 120–140°C

  • Duration: 6–8 hours

Reduction of Pyridine Derivatives

Catalytic hydrogenation of pyridine-3-carboxylic acid using Raney nickel under 50 atm H₂ at 150°C produces piperidine-3-carboxylic acid with >90% yield. This method is preferred for industrial scalability.

Introduction of the methyl group to the piperidine nitrogen is achieved through transfer hydrogenation, avoiding gaseous H₂.

Formaldehyde-Mediated Methylation

Piperidine-3-carboxylic acid reacts with formaldehyde under palladium-on-carbon catalysis (5 wt%) in aqueous formic acid at 90–95°C. This method achieves quantitative methylation within 12 hours.

Optimization Data:

ParameterOptimal ValueYield Impact
Catalyst Loading5 wt% Pd/CMaximizes conversion
Temperature90–95°CPrevents side reactions
SolventH₂O/HCOOH (1:1)Enhances protonation

Isolation as Hydrochloride Salt

The product, 1-methylpiperidine-3-carboxylic acid, is precipitated as the hydrochloride salt using 1.5 equivalents of HCl, yielding 92–95% purity.

Benzamide Coupling Strategies

Coupling the methylated piperidine with 4-bromobenzoyl chloride forms the benzamide backbone.

Grignard Reagent-Mediated Coupling

Turbo Grignard reagent (iPrMgCl·LiCl) facilitates coupling at ambient temperature, circumventing cryogenic conditions.

Procedure:

  • React 1-methylpiperidine-3-carboxylic acid hydrochloride with thionyl chloride to form the acyl chloride.

  • Add 4-bromobenzoyl chloride and Turbo Grignard reagent in THF at 25°C.

  • Stir for 24 hours to achieve 85% conversion.

Ullmann-Type Amination

For scale-up, copper(I) oxide (0.1 wt%) in DMF at 80°C couples 4-iodobenzamide with the piperidine derivative, yielding 78% product.

Enantioselective Synthesis of the (S)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Racemic N-methyl-4-(piperidin-3-yl)benzamide is treated with (R)-mandelic acid in ethanol, selectively precipitating the (S)-enantiomer as a diastereomeric salt (95% ee).

Conditions:

  • Resolving Agent: (R)-mandelic acid (1.1 equivalents)

  • Solvent: Ethanol

  • Recovery: 40% yield after recrystallization

Asymmetric Hydrogenation

Using a chiral ruthenium catalyst (Ru-(S)-BINAP), the ketone precursor undergoes hydrogenation to directly yield the (S)-piperidine derivative with 98% ee.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with 1.1 equivalents of HCl gas at 0°C, yielding 99% pure (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride.

Critical Parameters:

  • Solvent: Ethanol (water content <0.1%)

  • Temperature: 0–5°C to prevent decomposition

  • Filtration: Cold ethanol wash removes excess HCl

Industrial-Scale Optimization

Continuous Flow Reactor for Transfer Hydrogenation

A plug-flow reactor operating at 95°C with a residence time of 30 minutes achieves 99% conversion, reducing batch variability.

Cost Analysis of Key Steps

StepCost DriverIndustrial Mitigation Strategy
N-MethylationPd catalyst recyclingImplement fixed-bed catalyst recovery
Chiral Resolution(R)-Mandelic acidOpt for enzymatic resolution
Salt FormationHCl gas handlingUse HCl/dioxane solution

Analytical Characterization

X-Ray Diffraction (XRD)

The hydrochloride salt exhibits characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming crystallinity.

Differential Scanning Calorimetry (DSC)

A sharp endothermic peak at 214°C corresponds to the melting point, with no polymorphism detected .

Q & A

Q. What are the key synthetic routes for (S)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a functionalized piperidine ring. For example:

  • Step 1: React 4-(piperidin-3-yl)benzoic acid with methylamine in the presence of coupling agents like HBTU or BOP in THF, followed by HCl salt formation .
  • Step 2: Chiral resolution (e.g., using chiral HPLC or enzymatic methods) to isolate the (S)-enantiomer .
  • Critical Parameters: Maintain anhydrous conditions, monitor pH during salt formation, and use stoichiometric ratios of reagents to minimize racemization.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR: Key peaks include aromatic protons (~7.2–7.8 ppm), piperidine N-methyl (~2.3–2.7 ppm), and amide NH (~9.5–10.0 ppm). Assign stereochemistry using NOESY/ROESY to confirm the (S)-configuration .
  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. ESI-MS typically shows [M+H]+ at m/z 278.3 (calculated for C14H20ClN3O) .
  • Melting Point: Reported ranges (e.g., 160–165°C) should align with crystallographic purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation .
  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

  • Step 1: Validate experimental conditions (e.g., solvent, temperature) against reference data .
  • Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with observed values. Discrepancies >0.5 ppm may indicate impurities or conformational flexibility .
  • Step 3: Use X-ray crystallography (SHELXL refinement) to confirm stereochemistry and hydrogen-bonding networks .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Systems: Replace HBTU with cheaper alternatives like EDC/HOBt, but monitor racemization via chiral HPLC .

  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .

  • Workflow Example:

    StepReagentSolventYield (%)
    AmidationHBTU/Et3NTHF64
    Salt FormationHCl/Et2OEtOH89

Q. How is in vitro biological activity assessed for this compound?

Methodological Answer:

  • Target Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50 determination) .
  • Cellular Uptake: Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .
  • Data Validation: Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Q. What analytical techniques quantify trace impurities in the final product?

Methodological Answer:

  • HPLC-DAD/ELSD: Detect impurities <0.1% using a gradient elution (5–95% acetonitrile over 30 min) .
  • LC-HRMS: Identify unknown impurities via exact mass (<5 ppm error) and fragmentation patterns .
  • Residual Solvents: Analyze via GC-MS (e.g., THF limits <720 ppm per ICH Q3C) .

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